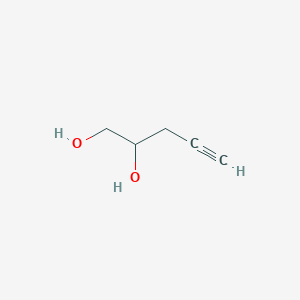
4-Pentyne-1,2-diol
Übersicht
Beschreibung
- Chemical Structure : The structure of 4-Pentyne-1,2-diol consists of a pentene backbone with two hydroxyl groups (diol) attached at positions 1 and 2. The compound can exist in both cis and trans forms .
Synthesis Analysis
The synthesis of 4-Pentyne-1,2-diol involves multiple steps. One approach is to reduce the alkyne precursor (pent-2-yne) to form the diol. For example, permanganate or osmium tetroxide hydroxylation of cis-3-hexene can yield the desired meso isomer .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
4-Pentyne-1,2-diol has been the subject of conformational studies to understand its molecular structure and conformations. In a study, 1-pentyne exhibited a conformational mixture, indicating the complexity and variability of its structure (Trætteberg, Bakken, & Hopf, 1999).
Catalysis and Organic Synthesis
The compound plays a role in organic synthesis, particularly in catalysis. For example, intramolecular hydroalkoxylation and hydroamination of alkynes, including 4-pentyn-1-ol, have been catalyzed by copper complexes supported by N-heterocyclic carbene ligands (Pouy et al., 2012). Additionally, it has been used in tandem hydroamination-annulation reactions, catalyzed by gold(I)/Zn(II) systems, to produce 2-aminopyrroles (Demir, Emrullahoğlu, & Buran, 2010).
Pharmaceutical and Marine Compound Synthesis
In pharmaceutical and marine compound synthesis, 4-pentyn-1-ol has been utilized for the synthesis of specific compounds. For instance, it was used in the synthesis of the marine compound (2R,5Z,9Z)-2-Methoxyhexacosa-5,9-dienoic Acid, highlighting its utility in creating complex molecular structures (Kulkarni, Sharma, Gamre, & Chattopadhyay, 2004).
Cyclization Reactions
4-Pentyne-1,2-diol is also involved in various cyclization reactions. For example, its derivatives have been used in triethylamine-catalyzed cyclization reactions to produce different organic compounds (Kuroda & Izawa, 2008).
Polymer and Membrane Research
In the field of polymer and membrane research, derivatives of 4-pentyne have been studied for their properties. For instance, poly(4-methyl-2-pentyne) membranes have been investigated for their gas permeability, with plasma treatment being found to improve their selectivity and permeability (Shao, Samseth, & Hägg, 2007).
Organometallic Chemistry
In organometallic chemistry, carbohydrate-derived 4-pentyn-1-ols have been synthesized and used in cycloisomerization to form metal complexes, demonstrating the compound's versatility in complex chemical syntheses (Weyershausen, Nieger, & Dötz, 2000).
Computational Studies
Computational studies have been conducted to understand the behavior of 4-pentyne-1,2-diol in chemical reactions. For example, the cycloisomerization of 4-pentyn-1-ol was studied using density functional theory, highlighting the importance of computational methods in predicting and understanding chemical reactions (Sheng, Musaev, Reddy, McDonald, & Morokuma, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pent-4-yne-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITIYGVGTCTFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316032 | |
| Record name | 4-Pentyne-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyne-1,2-diol | |
CAS RN |
89364-28-3 | |
| Record name | 4-Pentyne-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89364-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentyne-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3296352.png)




![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3296375.png)






![ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B3296421.png)
